molecular formula C8H14ClNOS B1490348 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092568-72-2

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1490348
CAS No.: 2092568-72-2
M. Wt: 207.72 g/mol
InChI Key: AMSAIEMDAYYVTI-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide ( 2092568-72-2) is an organic compound with the molecular formula C8H14ClNOS and a molecular weight of 207.72 g/mol . This chemical features a acetamide core functionalized with a reactive chloroacetate group and a tetrahydrothiophene (thiolane) ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. Structurally, this molecule belongs to a class of compounds incorporating the tetrahydrothiophene scaffold. Such sulfur-containing heterocycles are of significant interest in pharmaceutical development . The presence of the chloroacetamide group provides a reactive handle for further chemical modifications, allowing researchers to synthesize more complex molecules for biological evaluation. While specific biological data for this exact compound is not extensively published, related tetrahydrothiophene derivatives have been investigated as modulators of nuclear receptors, such as the Retinoic Acid Receptor-related orphan receptor γt (RORγt) . RORγt is a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . This suggests potential utility for this compound as a key synthetic precursor in the discovery and optimization of new therapeutic agents. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNOS/c1-2-10(8(11)5-9)7-3-4-12-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAIEMDAYYVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with N-ethyl-tetrahydrothiophene amine under controlled conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related chloroacetamides have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured in agar diffusion assays indicate varying degrees of effectiveness:

CompoundGram-positive (mm)Gram-negative (mm)Activity against C. albicans
2-chloro-N-(3-hydroxyphenyl)acetamide8 - 146 - 12Not Active
2-chloro-N-(4-hydroxyphenyl)acetamide8 - 146 - 12Not Active
This compound TBD TBD TBD

Note: TBD indicates that specific data for this compound is yet to be established.

The mechanism of action for compounds like this compound generally involves interaction with bacterial enzymes or cellular receptors. The presence of the chloro group may facilitate covalent bonding with nucleophilic sites on proteins, leading to inhibition of critical biological pathways.

Case Study 1: Antibacterial Screening

In a screening campaign involving various chloroacetamides, researchers identified several active compounds with notable antibacterial properties. For example, the derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance their efficacy.

Case Study 2: Antioxidant Potential

Another study evaluated the antioxidant activity of similar acetamides using the DPPH assay. The results indicated that certain derivatives had IC50 values ranging from 31.52 µM to 198.41 µM, highlighting their potential as antioxidant agents in therapeutic applications.

Toxicity and Safety Profile

The toxicity profiles of compounds related to this compound are crucial for their development as pharmaceuticals. Computational tools have been employed to predict the drug-likeness and toxicity properties, suggesting a favorable safety profile for further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural analogs is presented below, highlighting substituents, physical properties, and applications:

Compound Substituents Key Features Applications/Findings
2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide (Target Compound) N-Ethyl, N-tetrahydrothiophen-3-yl, α-Cl Electrophilic chloroacetamide core; tetrahydrothiophene introduces sulfur-based stereoelectronic effects. Likely herbicide precursor or pharmaceutical intermediate (inferred from ).
2-Chloro-N-(2-oxothiolan-3-yl)acetamide () N-(2-oxotetrahydrothiophen-3-yl), α-Cl Oxo group on thiolane ring increases polarity and hydrogen-bonding potential. Potential intermediate in heterocyclic synthesis; higher solubility in polar solvents .
2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide () Aryl (2-chlorophenyl), N-(methoxythiolan-3-yl)methyl Bulky aromatic substituent; methoxy group enhances lipophilicity. Structural similarity to penicillin derivatives; potential antimicrobial activity .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide () N-(2-ethyl-6-methylphenyl), α-Cl Aromatic substitution favors herbicidal activity (e.g., metolachlor analogs). Herbicide metabolite; prioritized in environmental monitoring due to persistence .
N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () Triazole-thiophene hybrid, α-Cl Complex heterocyclic system; sulfur and nitrogen-rich pharmacophore. Potential enzyme inhibitor or agrochemical agent (inferred from ).

Physicochemical Properties

  • Melting Points : Chloroacetamides with aromatic substituents (e.g., ) exhibit higher melting points (230–491 K) due to intermolecular hydrogen bonding and π-π stacking . The target compound, lacking aromaticity, likely has a lower melting point.
  • Solubility : Sulfur-containing analogs (e.g., tetrahydrothiophene derivatives) show moderate solubility in organic solvents (e.g., dichloromethane, acetone) .

Crystallographic and Computational Insights

  • Crystal Packing : Analogous compounds (e.g., ) exhibit intermolecular N–H···N hydrogen bonds, stabilizing crystal lattices. The target compound’s tetrahydrothiophene ring may introduce unique torsional angles (cf. 79.7° dihedral angle in ) .
  • Software Tools : Programs like SHELXL () and WinGX () are critical for refining crystal structures of related acetamides .

Preparation Methods

Synthesis of the Amino Tetrahydrothiophene Intermediate

  • The tetrahydrothiophene ring is introduced via nucleophilic substitution using mercaptoheterocycles or thiol derivatives.
  • For example, mercapto derivatives such as 4,5-dihydrothiazole-2-thiol can be reacted with haloacetamides to form the corresponding N-substituted derivatives.
  • The amine intermediate bearing the tetrahydrothiophene ring is typically synthesized by reacting the appropriate mercaptoheterocycle with a haloacetylated amide or by direct amination methods.

Acylation with 2-Chloroacetyl Chloride

  • The key step involves the reaction of the amine intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, often under cooling (0°C) to control the exothermic nature of acylation.
  • Typical conditions include stirring the mixture for 1 hour at 0°C followed by warming to room temperature to complete the reaction.
  • The reaction scheme is:

    $$
    \text{R-NH} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Base}]{\text{THF, 0°C}} \text{R-NHCOCH}2\text{Cl} + \text{HCl}
    $$

    where R = ethyl-tetrahydrothiophen-3-yl group.

Purification and Isolation

  • After completion, the reaction mixture is quenched with water, and the organic layer is separated.
  • The crude product is washed to remove inorganic salts and residual acid.
  • Purification is typically achieved by recrystallization from ethanol or flash chromatography using suitable eluents such as ethyl acetate/petroleum ether mixtures.
  • Vacuum distillation may also be employed for purification if the compound is sufficiently volatile.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Amino tetrahydrothiophene synthesis Reaction of mercaptoheterocycle with haloacetamide Acetone or THF Room temp 2 hours Not specified
Acylation with 2-chloroacetyl chloride 2-chloroacetyl chloride, triethylamine (3 eq.) THF or DCM 0°C to RT 1 hour 80-90%
Purification Recrystallization or flash chromatography Ethanol or EtOAc/petroleum ether Ambient - -

Mechanistic Insights and Optimization Notes

  • The presence of the tetrahydrothiophene ring introduces sulfur heteroatoms, which can coordinate with metal catalysts or bases, potentially affecting reaction rates.
  • Cooling during acylation prevents side reactions such as over-acylation or decomposition.
  • Using an excess of base (triethylamine or pyridine) scavenges the HCl generated, driving the reaction to completion.
  • The choice of solvent influences solubility and reaction kinetics; THF is preferred for its aprotic nature and good solvation of both reagents.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to confirm completion.

Comparative Analysis with Similar Compounds

Compound Type Key Reagents Reaction Type Notes
This compound 2-chloroacetyl chloride, amine intermediate Acylation of amine Requires careful control of temperature
2-Chloro-N-(thiazol-2-yl)acetamide 2-chloroacetyl chloride, thiazole amine Similar acylation Synthesized via mercaptoheterocycle substitution
2-Chloro-N-arylacetamides 2-chloroacetyl chloride, arylamine Acylation Often performed in pyridine or triethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 2
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2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

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